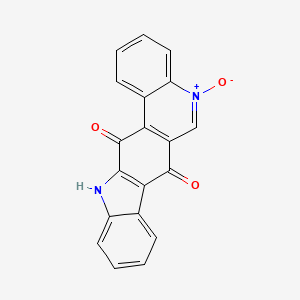

Calothrixin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calothrixin A is a natural product found in Calothrix and Bacteria with data available.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Calothrixin A derivatives?

The synthesis of this compound derivatives often involves click chemistry, such as copper-catalyzed azide-alkyne cycloaddition. For example, Calothrixin B (precursor) is functionalized with propargyl bromide under alkaline conditions, followed by oxidation with m-CPBA to yield reactive intermediates . Structural characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm purity and molecular identity. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification techniques, as outlined in journal guidelines .

Q. Which in vitro assays are most suitable for evaluating the anticancer activity of this compound analogues?

Standard cytotoxicity assays like MTT or CellTiter-Glo® are used to measure IC50 values in cancer cell lines (e.g., HCT116 colon cancer cells). Follow-up assays include flow cytometry for apoptosis detection (Annexin V/PI staining), DNA damage markers (γ-H2AX), and ROS quantification (DCFDA probes) to elucidate mechanisms . Dose-response curves and time-dependent studies are critical for validating potency.

Q. How can researchers ensure the reproducibility of this compound's reported biological activities?

Detailed experimental methods must be provided, including cell culture conditions (e.g., media, passage numbers), compound solubility profiles (DMSO concentration controls), and assay validation steps (positive/negative controls). Journals like the Beilstein Journal of Organic Chemistry mandate explicit descriptions of synthetic procedures and characterization data to enable replication .

Advanced Research Questions

Q. What strategies address contradictory reports on this compound's cytotoxicity across different cancer models?

Discrepancies may arise from variations in cell line genetics, assay conditions, or compound stability. To resolve these, researchers should:

- Perform meta-analyses of published IC50 values, accounting for methodological differences (e.g., exposure time, serum content) .

- Conduct head-to-head comparisons under standardized protocols.

- Use orthogonal assays (e.g., clonogenic survival vs. ATP-based viability) to confirm results .

Q. How can computational modeling optimize this compound derivatives for dual Topo I/II inhibition?

Molecular docking and molecular dynamics simulations can predict interactions between this compound analogues and Topo I/II active sites. For instance, scaffold modifications (e.g., fluorination at position 3 or sulfur substitution in the E-ring) enhance DNA intercalation and enzyme inhibition. QSAR models further correlate structural features (e.g., planarity, substituent electronegativity) with inhibitory potency .

Q. What mechanistic studies validate the role of ROS in this compound-induced apoptosis?

ROS involvement is confirmed via:

- Pharmacological inhibition : Pretreatment with antioxidants (NAC) to attenuate apoptosis.

- Direct measurement : Fluorescent probes (e.g., DCFDA) or redox-sensitive dyes.

- Downstream markers : Immunoblotting for oxidative stress proteins (e.g., HO-1, Nrf2) .

Q. How can structure-activity relationship (SAR) studies improve this compound's pharmacokinetic properties?

SAR strategies include:

- Solubility enhancement : Introducing hydrophilic groups (e.g., glycosylation via click chemistry) .

- Metabolic stability : Fluorination to block cytochrome P450-mediated degradation.

- Bioavailability : Nanoformulation or prodrug approaches to improve tissue penetration .

Q. Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) calculate IC50 values. Significance testing (ANOVA with post-hoc tests) compares treatment groups, while survival assays require Kaplan-Meier analysis. Replicate experiments (n ≥ 3) and error bars (SEM/SD) ensure robustness .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Implement quality control measures:

- Purity thresholds : ≥95% by HPLC.

- Batch documentation : Record reaction yields, spectral data, and storage conditions.

- Biological validation : Test each batch in a reference cell line to confirm consistent activity .

属性

分子式 |

C19H10N2O3 |

|---|---|

分子量 |

314.3 g/mol |

IUPAC 名称 |

20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |

InChI |

InChI=1S/C19H10N2O3/c22-18-12-9-21(24)14-8-4-2-6-11(14)15(12)19(23)17-16(18)10-5-1-3-7-13(10)20-17/h1-9,20H |

InChI 键 |

CMDAFIAGTOCRGL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=[N+](C5=CC=CC=C54)[O-] |

同义词 |

calothrixin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。